2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)-
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Overview
Description
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- is an organosulfur compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the thiophene ring . The hydroxymethyl group can then be introduced through a subsequent reaction, such as the reduction of a corresponding ester or aldehyde.
Industrial Production Methods
Industrial production of 2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-Thiophenecarboxylic acid, 4-(hydroxymethyl)-
Reduction: 2-Thiophenemethanol, 4-(hydroxymethyl)-
Substitution: Various halogenated, nitrated, or sulfonated derivatives of 2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)-
Scientific Research Applications
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A closely related compound with a formyl group at the 2-position of the thiophene ring.
Thiophene-3-carboxaldehyde: Another isomer with the formyl group at the 3-position.
2-Thiophenemethanol: A derivative with a hydroxymethyl group at the 2-position.
Uniqueness
2-Thiophenecarboxaldehyde, 4-(hydroxymethyl)- is unique due to the presence of both a formyl and a hydroxymethyl group on the thiophene ring
Properties
IUPAC Name |
4-(hydroxymethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYQANNSUHPSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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